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1-(3-Methylsulfonylpropyl)indole-4-carboxylic acid
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Overview
Description
1-(3-Methylsulfonylpropyl)indole-4-carboxylic acid is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
The synthesis of 1-(3-Methylsulfonylpropyl)indole-4-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The methylsulfonylpropyl group can be introduced through subsequent functionalization steps, such as sulfonylation and alkylation reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3-Methylsulfonylpropyl)indole-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Methylsulfonylpropyl)indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity . The methylsulfonylpropyl group may enhance the compound’s binding affinity and selectivity for certain targets . These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
1-(3-Methylsulfonylpropyl)indole-4-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth. The unique feature of this compound is the presence of the methylsulfonylpropyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO4S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
1-(3-methylsulfonylpropyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO4S/c1-19(17,18)9-3-7-14-8-6-10-11(13(15)16)4-2-5-12(10)14/h2,4-6,8H,3,7,9H2,1H3,(H,15,16) |
InChI Key |
CJCNBSVSFFYPAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCN1C=CC2=C(C=CC=C21)C(=O)O |
Origin of Product |
United States |
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